molecular formula C12H16O3 B14202455 Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 854907-84-9

Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B14202455
CAS No.: 854907-84-9
M. Wt: 208.25 g/mol
InChI Key: JXSDQAYYRMBHMU-UHFFFAOYSA-N
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Description

Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- is a phenolic derivative characterized by a methyl group at the 3-position and a tetrahydro-2H-pyran-2-yl ether group at the 4-position of the benzene ring. These compounds are often synthesized via hydroxyl group protection strategies, such as tetrahydropyran (THP) etherification, to enhance stability or modulate biological activity . The THP group serves as a common protecting group in organic synthesis due to its stability under acidic conditions and ease of removal .

The 3-methyl substitution in the target compound may influence its physicochemical properties, such as lipophilicity, and biological interactions, including enzyme inhibition or receptor binding. For instance, 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol, a closely related analog lacking the 3-methyl group, exhibits tyrosinase inhibition (useful in cosmetics for skin-lightening) and cytotoxic activity against colon cancer cells by modulating apoptotic pathways .

Properties

CAS No.

854907-84-9

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-methyl-4-(oxan-2-yloxy)phenol

InChI

InChI=1S/C12H16O3/c1-9-8-10(13)5-6-11(9)15-12-4-2-3-7-14-12/h5-6,8,12-13H,2-4,7H2,1H3

InChI Key

JXSDQAYYRMBHMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)OC2CCCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- can be achieved through various chemical reactions. One common method involves the reaction of 3-methylphenol with tetrahydropyranyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets and pathways. In cancer cells, it induces apoptosis by downregulating the expression of B-cell lymphoma 2 (Bcl-2) and activating caspase-9, caspase-3, and poly (adenosine diphosphate-ribose) polymerase. This leads to programmed cell death and inhibition of tumor growth .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-

Compound Name CAS Number Molecular Formula Key Substituents Biological Activity/Application Reference(s)
Phenol, 4-[(Tetrahydro-2H-pyran-2-yl)oxy]- Not provided C₁₁H₁₄O₃ THP ether at 4-position Tyrosinase inhibition; anticancer (C26 colon cancer cells)
Phenol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- 21645-25-0 C₁₁H₁₄O₃ THP ether at 2-position Synthetic intermediate; high-yield synthesis (95%)
Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- 132681-13-1 C₁₁H₁₄O₃ THP ether at 3-position Limited data; potential intermediate in glycoside synthesis
Tetrahydro-2-(4-methylphenoxy)-2H-pyran 13481-09-9 C₁₂H₁₆O₂ 4-methylphenoxy-THP ether No direct activity reported; used in synthetic routes

Key Observations:

Positional Isomerism: The position of the THP ether significantly impacts biological activity. For example, the 4-substituted isomer (4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol) demonstrates tyrosinase inhibition and apoptosis induction, whereas the 2-substituted isomer is primarily a synthetic intermediate .

Synthetic Yields : The 2-substituted isomer achieves a higher synthesis yield (95%) compared to the 4-substituted analog (80% for key steps), likely due to steric and electronic effects during etherification .

Key Insights:

  • Anticancer Potential: The 4-THP-phenol derivative’s pro-apoptotic activity highlights the importance of the THP group in modulating phenolic toxicity while retaining bioactivity .
  • Glycoside Derivatives: Natural phenolic glycosides (e.g., curculigosides) exhibit enhanced solubility and bioavailability compared to non-glycosylated analogs, suggesting that further functionalization of the target compound could broaden therapeutic applications .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Molecular Weight Melting Point Solubility (Predicted) Stability
Phenol, 3-methyl-4-[(THP-2-yl)oxy]- 208.23 g/mol* Not reported Moderate (lipophilic) Stable under acidic conditions
Phenol, 4-[(THP-2-yl)oxy]- 194.23 g/mol 75–80°C Low in water Labile to strong acids
Phenol, 2-[(THP-2-yl)oxy]- 194.23 g/mol Not reported Moderate High synthetic stability

*Calculated based on molecular formula C₁₂H₁₆O₃.

Biological Activity

Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-, also known as deoxyarbutin, is a synthetic phenolic compound with notable biological activities. This article explores its structure, synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry and cosmetics.

Chemical Structure and Properties

The compound has the molecular formula C11H14O3C_{11}H_{14}O_{3} and a molecular weight of 194.23 g/mol. Its structure features a phenolic ring substituted with a methyl group and a tetrahydropyran-2-yloxy group, contributing to its unique chemical behavior.

Synthesis Methods

Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- can be synthesized through several methods. A common approach involves the reaction of 3-methylphenol with tetrahydropyranyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding high purity and yield.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity , which is crucial for scavenging free radicals and preventing oxidative stress-related damage. This property is particularly beneficial in dermatological applications where oxidative stress contributes to skin aging.

Antimicrobial Effects

Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- has demonstrated antimicrobial properties against various bacterial strains. Its efficacy in inhibiting bacterial growth makes it a candidate for use in topical formulations aimed at treating skin infections.

Anti-cancer Potential

One of the most promising aspects of this compound is its potential as an anticancer agent . Studies have shown that it can induce apoptosis in cancer cells by downregulating Bcl-2 expression and activating caspases involved in the apoptotic pathway. This mechanism positions it as a potential therapeutic agent in cancer treatment, particularly for tumors resistant to conventional therapies.

The mechanism of action involves interaction with cellular pathways that regulate cell survival and death. Specifically, Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- activates caspase cascades leading to programmed cell death (apoptosis), thereby inhibiting tumor growth.

Cosmetic Industry

Due to its skin-lightening properties, this compound is utilized in cosmetic formulations aimed at reducing hyperpigmentation. Its ability to inhibit melanin production makes it an attractive ingredient for skin-lightening products.

Pharmaceutical Research

In pharmaceutical research, its antioxidant and anticancer properties are being explored further for potential therapeutic applications. Ongoing studies aim to optimize its efficacy and reduce any associated side effects.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Deoxyarbutin (Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-)StructureAntioxidant, Antimicrobial, Anti-cancer
ArbutinStructureSkin-lightening
HydroquinoneStructureSkin-lightening

Case Studies

  • Antioxidant Efficacy : A study assessed the antioxidant capacity of Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH concentration compared to control groups, highlighting its potential as an effective antioxidant agent .
  • Antimicrobial Activity : In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth effectively at concentrations as low as 100 µg/mL .
  • Cancer Cell Apoptosis : Research demonstrated that treatment with Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yloxy]- led to a marked increase in apoptotic cells in breast cancer lines (MCF7), suggesting its role as a potential chemotherapeutic agent .

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